1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a chemical compound with the CAS Number: 1340122-21-5 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 1-cyclobutyl-4,5,6,7-tetrahydro-1H-imidazo [4,5-c]pyridine .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H15N3/c1-2-8(3-1)13-7-12-9-6-11-5-4-10(9)13/h7-8,11H,1-6H2 .Physical and Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Therapeutic Potential of Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridine and related scaffolds have been identified as "drug prejudice" structures due to their wide range of applications in medicinal chemistry. These applications include anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities, and more. The scaffold has found representation in various marketed preparations, highlighting its significance in drug development. Researchers have made several attempts to modify this scaffold structurally to discover and develop novel therapeutic agents, indicating the potential for creating diverse drug-like chemical libraries for biological screening in search of new therapeutic agents (A. Deep et al., 2016).
Advancements in Synthesis Techniques
Significant advancements have been made in the synthesis of the imidazo[1,2-a]pyridine scaffold, employing various substrates and approaches such as multicomponent reactions, tandem processes, and transition-metal-catalyzed C–H activation. These advancements summarize the last decade's progress, offering insights into the mechanisms for selected transformations and highlighting the scaffold's versatility for the synthesis of new derivatives (Kasiviswanadharaju Pericherla et al., 2015).
Biological Activity and Application
Imidazo[1,2-a]pyridines substituted at various positions have shown potential as antiulcer agents among other therapeutic uses. The synthesis of these compounds, exploring different synthetic routes and structural modifications, has been aimed at enhancing their biological activity for potential medical applications. These studies underscore the importance of structural variations within the imidazo[1,2-a]pyridine scaffold for developing new therapeutic agents with improved efficacy and specificity (J. Starrett et al., 1989).
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclobutyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-8(3-1)13-7-12-9-6-11-5-4-10(9)13/h7-8,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKSNSEDOBDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=NC3=C2CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340122-21-5 |
Source
|
Record name | 1-cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.